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5-Methyluridine-3'-13C - 478511-00-1

5-Methyluridine-3'-13C

Catalog Number: EVT-1461009
CAS Number: 478511-00-1
Molecular Formula: C10H14N2O6
Molecular Weight: 259.222
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyluridine-3'-13C is a modified nucleoside that incorporates a stable isotope of carbon at the 3' position of 5-methyluridine. This compound is of significant interest in biochemical and molecular biology research due to its utility in studying RNA structure and function. It serves as a valuable tool for investigating the dynamics of RNA modifications and their biological implications.

Source

5-Methyluridine-3'-13C can be synthesized from natural nucleosides or derived from enzymatic pathways that modify uridine. Its synthesis often involves the incorporation of isotopically labeled precursors, allowing researchers to trace metabolic pathways and study interactions at a molecular level.

Classification

5-Methyluridine-3'-13C belongs to the class of nucleosides, specifically modified ribonucleosides. It is categorized under methylated nucleosides, which are known to play critical roles in RNA stability and function.

Synthesis Analysis

Methods

The synthesis of 5-Methyluridine-3'-13C typically employs several key methods:

  1. Chemical Synthesis: This involves multi-step synthetic pathways where starting materials undergo various transformations, including protection and deprotection steps, to yield the final product.
  2. Enzymatic Synthesis: Enzymes such as adenosine deaminase can be utilized to convert adenosine to 5-methyluridine, which can then be further modified to incorporate the 13C label.

Technical Details

The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time. For instance, reactions may be monitored using high-performance liquid chromatography (HPLC) to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 5-Methyluridine-3'-13C consists of a uracil base with a methyl group attached to the 5-position and a carbon-13 isotope at the 3' position of the ribose sugar. The structural formula can be represented as follows:

C9H11N2O6\text{C}_9\text{H}_{11}\text{N}_2\text{O}_6

Data

The incorporation of the carbon-13 isotope allows for enhanced nuclear magnetic resonance (NMR) studies, providing insights into molecular dynamics and interactions within RNA structures.

Chemical Reactions Analysis

Reactions

5-Methyluridine-3'-13C participates in various chemical reactions typical for nucleosides, including:

  1. Phosphorylation: The hydroxyl groups can react with phosphoric acid derivatives to form nucleotide analogs.
  2. Glycosylation: This process can involve attaching different bases or modifying existing ones.

Technical Details

Reactions are often characterized by monitoring changes in spectral data (e.g., NMR or mass spectrometry) to confirm successful modifications and quantify yields .

Mechanism of Action

Process

The mechanism by which 5-Methyluridine-3'-13C exerts its effects in biological systems typically involves its incorporation into RNA molecules. Once integrated, it can influence RNA stability, folding, and interactions with proteins or other nucleic acids.

Data

Studies have shown that methylation at the 5-position can enhance resistance to enzymatic degradation, thereby prolonging the lifespan of RNA transcripts in cellular environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 241.24 g/mol
  • Appearance: Typically appears as a white crystalline powder.

Chemical Properties

  • Solubility: Soluble in water and common organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant analytical techniques like NMR spectroscopy can provide detailed information about its purity and structural integrity .

Applications

Scientific Uses

5-Methyluridine-3'-13C is primarily used in:

  1. RNA Research: As a probe for studying RNA modifications and their biological roles.
  2. Metabolic Studies: To trace metabolic pathways involving nucleotides and nucleic acids.
  3. Therapeutic Development: Investigating potential applications in gene therapy or RNA-based therapeutics due to its ability to modulate RNA behavior.
Introduction to 5-Methyluridine (m5U) and Isotopic Labeling

Chemical and Structural Overview of 5-Methyluridine

5-Methyluridine (m5U, ribothymidine) is a naturally occurring modified pyrimidine nucleoside, structurally characterized by a methyl group (-CH₃) at the C5 position of uracil, linked to ribose via an N-glycosidic bond at the N1 position (Figure 1). Its molecular formula is C₁₀H₁₄N₂O₆, with a molar mass of 258.23 g/mol and a melting point of 184°C [9]. The methyl group introduces steric and electronic perturbations compared to uridine: (1) It enhances base stacking and hydrophobic interactions within RNA helices; (2) It reduces hydrogen-bonding capacity relative to unmodified uridine; and (3) It promotes conformational rigidity in nucleic acid structures [1].

  • Table 1: Key Physicochemical Properties of 5-Methyluridine
    PropertyValue
    Chemical FormulaC₁₀H₁₄N₂O₆
    Molar Mass258.23 g/mol
    Melting Point184°C
    IUPAC Name1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
    Canonical SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Functionally, m5U is a conserved post-transcriptional modification in RNA. In tRNA, it predominates at position 54 within the TΨC loop, where it stabilizes the L-shaped tertiary fold through base-pairing interactions (e.g., a reverse Hoogsteen pair with adenosine at position 58) [1] [9]. In mRNA, m5U serves as an epitranscriptomic mark influencing stability, translation, and cellular localization, with aberrant levels linked to cancers and developmental disorders [1] [4].

Role of Isotopic Labeling (¹³C) in Nucleoside Research

Stable isotope labeling, particularly with ¹³C, is indispensable for probing nucleoside structure, dynamics, and metabolism. Key advantages include:

  • Spectral Resolution: Selective ¹³C incorporation simplifies complex NMR spectra by eliminating scalar couplings (e.g., ¹³C-¹³C splitting) and multiplet structures. For example, ¹³C-labeling at the ribose C2' or C4′ positions isolates singlet peaks, enhancing sensitivity in large RNA molecules [2] [8].
  • Flux Quantification: In metabolic studies, ¹³C tracers enable tracking of nucleoside catabolism and anabolism. Mass isotopomer distribution vectors (MDVs) derived from LC-MS or GC-MS data reveal pathway activities, such as pyrimidine salvage versus de novo synthesis [5] [10].
  • Synthetic Feasibility: ¹³C-labeled nucleosides like 5-Methyluridine-3'-¹³C (CAS: 478511-00-1) are synthesized enzymatically or chemoenzymatically, achieving >98% isotopic purity. E. coli mutant strains (e.g., DL323) grown on ¹³C-glycerol or ¹³C-formate efficiently produce site-specifically labeled nucleotides [2] [3] [6].
  • Table 2: Applications of ¹³C-Labeled Nucleosides in Research
    ApplicationTechnical BenefitExample
    NMR SpectroscopyReduced spectral complexity; CH₂-TROSY compatibilityIsolated C5′-methylene signals in slow-tumbling RNAs [2]
    Metabolic Flux Analysis (MFA)Quantification of pathway fluxes in cancer/normal cellsTracing m5U degradation in Arabidopsis [7] [10]
    RNA-Protein InteractionsDetection of binding-induced chemical shift perturbationsProbing tRNA-methyltransferase complexes

Significance of 3'-Position Labeling in RNA Modifications

The ribose 3'-carbon is a strategic site for isotopic labeling due to its role in RNA backbone conformation and enzymatic processing. Specific insights enabled by 3'-¹³C labeling include:

  • Backbone Dynamics: ¹³C-NMR relaxation studies at the 3′-position quantify ribose flexibility in motifs like the tRNA T-loop. This reveals how m5U methylation stabilizes sugar pucker conformations (e.g., C3′-endo), impacting RNA-protein recognition [2].
  • Catabolic Pathway Tracing: In plants and mammals, m5U degradation begins with hydrolysis by nucleoside hydrolases (e.g., NSH1 in Arabidopsis), which cleaves the glycosidic bond, releasing ribose and thymine. 3'-¹³C labeling allows precise tracking of ribose fate in central carbon metabolism (e.g., pentose phosphate pathway flux) [7].
  • Epitranscriptomic Detection: Machine learning tools (e.g., Deepm5U) leverage sequence context features to predict m5U sites in mRNA. Position-specific ¹³C-labeled standards improve LC-MS/MS quantification by correcting for ionization biases, enabling absolute stoichiometry measurements of modifications [4].
  • Table 3: Research Insights Enabled by 3′-¹³C-m5U Labeling

    Biological ProcessInsight from 3′-¹³C-m5UTechnique
    RNA CatabolismNSH1 hydrolyzes m5U to thymine + ribose; ribose enters glycolysis¹³C-MFA + GC-MS [7]
    tRNA Structural Stabilitym5U54 enhances C3′-endo conformation in T-loop¹³C NMR relaxation [2]
    mRNA Modification MappingQuantification of m5U stoichiometry in 3′-UTRsLC-MS/MS with labeled internal standards [4]
  • Figure 1: Structure of 5-Methyluridine-3′-¹³C

OH  |  HO--C*--[Base: Thymine]  |  CH₂OH  

C denotes ¹³C at the 3′ position.

Properties

CAS Number

478511-00-1

Product Name

5-Methyluridine-3'-13C

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

259.222

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i6+1

InChI Key

DWRXFEITVBNRMK-KHDHUMRTSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

Ribothymidine-3’-13C;

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